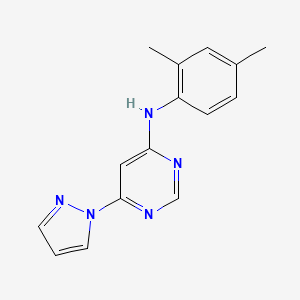
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of glial cells. This molecule has been widely used in scientific research to investigate the role of TSPO in various biological processes.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds selectively to TSPO, which is predominantly expressed in the outer mitochondrial membrane of glial cells. TSPO has been shown to play a role in the regulation of mitochondrial function, steroidogenesis, and apoptosis. Binding of this compound to TSPO has been shown to modulate these processes, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biological processes, including inflammation, apoptosis, and neurodegeneration. This compound has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to modulate steroidogenesis and mitochondrial function, although the exact mechanisms are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages as a research tool, including its high selectivity for TSPO and its ability to cross the blood-brain barrier. However, this compound has several limitations as well, including its relatively low affinity for TSPO and its potential for off-target effects. Additionally, this compound has limited solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. This compound has been shown to protect against neurodegeneration in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the use of TSPO ligands as therapeutic agents for various diseases, including cancer and inflammation. This compound has shown promise in preclinical studies, and further research is needed to evaluate its potential clinical utility. Finally, there is a need for the development of more selective and potent TSPO ligands, which could provide more insight into the role of TSPO in various biological processes.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized via a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethylphenylhydrazone. This intermediate is then reacted with 4-aminoantipyrine in the presence of acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively used in scientific research to investigate the role of TSPO in various biological processes. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. This compound has been used to study the involvement of TSPO in these processes and to evaluate the potential therapeutic benefits of TSPO ligands.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-4-5-13(12(2)8-11)19-14-9-15(17-10-16-14)20-7-3-6-18-20/h3-10H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLVUBMMSIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)